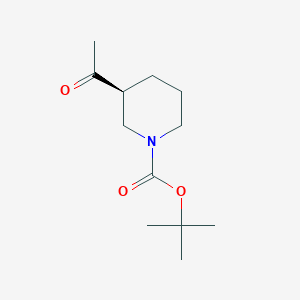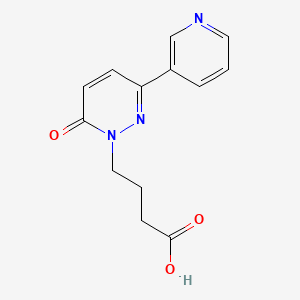
2-Cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine
Übersicht
Beschreibung
2-Cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine, or CPBDE for short, is a type of heterocyclic compound found in a variety of natural and synthetic materials. It is an important component of many pharmaceuticals and has been used extensively in scientific research. CPBDE has a variety of properties that make it a useful tool for scientists in the laboratory.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
2-Cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine, through its derivatives, has been studied for anticonvulsant activity. Specifically, amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have been synthesized and evaluated for their anticonvulsant properties. These compounds were obtained via alkaline hydrolysis and subsequent chemical reactions, leading to hydrochlorides that were tested for their anticonvulsant effects (Arustamyan et al., 2019).
Antihypoxic Activity
Derivatives of this compound, particularly aminothiadiazolylbenzodioxane derivatives, have been synthesized and their antihypoxic activities assessed. The synthesis involved intramolecular cyclization and subsequent acylation and reduction processes, resulting in N-substituted 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-thiadiazol-2-amine derivatives. These derivatives were evaluated for their potential to counteract hypoxia (Vartanyan et al., 2017).
Biofilm Inhibition and Cytotoxicity
Some derivatives of this compound have been tested for their biofilm inhibitory action and cytotoxicity. N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, specifically, were synthesized and evaluated against Escherichia coli and Bacillus subtilis biofilms, showing promising inhibitory action. Furthermore, their cytotoxicity was also assessed, providing valuable insights into their biological safety profile (Abbasi et al., 2020).
Antibacterial Properties
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides were synthesized and assessed for their antibacterial potential. The synthesis involved a multi-step process starting with 1,4-benzodioxane-6-amine and leading to the formation of various targeted molecules. These compounds were not only confirmed through spectral characterization but also tested for their antibacterial effectiveness and cytotoxicity, revealing their potential as potent antibacterial agents with modest toxicity (Abbasi et al., 2022).
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c16-12(9-11-5-1-2-6-11)15-10-17-13-7-3-4-8-14(13)18-15/h3-4,7-8,11-12,15H,1-2,5-6,9-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRBOUFAOSVJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C2COC3=CC=CC=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B1454587.png)




![N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1454594.png)

![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1454596.png)

